molecular formula C8H7BrO4 B1266027 5-Bromovanillic acid CAS No. 6324-52-3

5-Bromovanillic acid

Cat. No. B1266027
CAS RN: 6324-52-3
M. Wt: 247.04 g/mol
InChI Key: FGOVBTMEPVEFCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds like 5-bromovanillic acid often involves halogenation reactions where a hydrogen atom is replaced by a bromine atom. This can be achieved through various synthetic routes, including direct bromination of the precursor compound, which in the case of 5-bromovanillic acid would be vanillic acid, using brominating agents such as N-bromosuccinimide under controlled conditions to ensure specificity and yield optimization.

Molecular Structure Analysis

Molecular structure analysis of 5-bromovanillic acid involves the study of its geometric parameters, including bond lengths, bond angles, and conformational structures. Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide detailed insights into the molecular vibrations and structural aspects. For instance, Karabacak and Kurt (2009) conducted an extensive study on the structures and vibrations of 5-bromo-salicylic acid, a compound structurally related to 5-bromovanillic acid, using FT-IR and Raman spectroscopy combined with quantum chemical calculations to understand its conformers and vibrational modes (Karabacak & Kurt, 2009).

Scientific Research Applications

  • Food Science and Biotechnology

    • Vanillin, a flavor compound, has earned widespread recognition for its natural and aromatic qualities . It is synthesized through a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis .
    • Vanillin finds extensive use in food preservation and food packaging . It has remarkable preservative properties .
    • The transformation of vanillin through these diverse processes makes it an invaluable resource for researchers and enthusiasts alike .
  • Agriculture, Food, and Medicine

    • Vanillic acid holds importance for its potential applications in various fields including agriculture, food, and medicine due to its antioxidant, antimicrobial, and flavor-enhancing properties .
    • The interaction of vanillic acid with amines is relevant due to its recent detection in aerosol samples from the Amazon basin .

Safety And Hazards

5-Bromovanillic acid may cause respiratory irritation, serious eye irritation, severe skin burns, and eye damage . It may also be corrosive to metals .

properties

IUPAC Name

3-bromo-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOVBTMEPVEFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212630
Record name 5-Bromovanillic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromovanillic acid

CAS RN

6324-52-3
Record name 3-Bromo-4-hydroxy-5-methoxybenzoic acid
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Record name 5-Bromovanillic acid
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Record name 6324-52-3
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Record name 5-Bromovanillic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
AH Neilson, AS Allard, PÅ Hynning… - Applied and …, 1988 - Am Soc Microbiol
… 5-Bromovanillic acid (crystallized from methanol; m/z of the 0-acetate methyl ester C11Hj1BrO5, 302 and 304 [in the ratio 1:1]) and 3-bromo-4,5-dihydroxybenzoic acid (crystallized …
Number of citations: 47 journals.asm.org
F MISANI, MT BOGERT - The Journal of Organic Chemistry, 1945 - ACS Publications
… of 5-bromoveratric acid (XII), we found the methylation of 5- bromovanillic acid (XI) more … The synthesis of 5-bromovanillic acid by the Brady and Dunn procedure is rapid and gives …
Number of citations: 63 pubs.acs.org
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1952 - ACS Publications
… of crude 5-bromovanillic acid which, recrystallized from water in the presence of charcoal,… melting at 226 and not depressing a mixed melting point with authentic 5bromovanillic acid.13 …
Number of citations: 20 pubs.acs.org
HV Borgaonkar, SB Chandalia - Journal of Chemical …, 1984 - Wiley Online Library
… by filtration; the filtrate was neutralized to pH 2 with 50% sulphuric acid, causing precipitation of solid consisting mostly of unreacted substrate with small amounts of 5bromovanillic acid. …
Number of citations: 10 onlinelibrary.wiley.com
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1952 - ACS Publications
… of crude 5-bromovanillic acid which, recrystallized from water in the presence of charcoal,… melting at 226 and not depressing a mixed melting point with authentic 5bromovanillic acid.13 …
Number of citations: 10 pubs.acs.org
CY Hopkins, MJ Chisholm - Canadian Journal of Research, 1946 - cdnsciencepub.com
… It is considered to be S-chlorovanillic acid since bromination by the same procedure is known to give 5-bromovanillic acid. The melting point agrees with that given by Raiford and Fotter …
Number of citations: 41 cdnsciencepub.com
AK KAPADIA - 1962 - search.proquest.com
… 5-Bromovanillic Acid … of 5-bromovanillic acid. The product was recrystallized from dilute acetic acid. The yield … acid, 5-bromovanillic acid, and 5-chloro-4-hydroxy-3~ ethoxybenzoic acid. …
Number of citations: 0 search.proquest.com
M ALLEN, AL Promislow, RY Moir - The Journal of Organic …, 1961 - ACS Publications
… made from veratraldehyde, 4-bromometameconine (XI)s from 5-hromoveratric acid, 7-brom.omelomeconinc (III)*·6 via the nitration of metameconine, and 5-bromovanillic acid (XV) by …
Number of citations: 4 pubs.acs.org
IA Pearl - Journal of the American Chemical Society, 1952 - ACS Publications
(4) IA Pearl and EK Dickey, Tins Journal, 74, G14 (1952). duced in the past by electrolytic reduction of vanillin at metallic cathodes. 5 In fact, hydrovanilloin and 4, 4'-dihydro xy-3, 3'-…
Number of citations: 38 pubs.acs.org
H King - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… The latter acid was quantitatively hydrolysed to vanillic acid, which was brominated by Robertson's method (J., 1908, 93, 792) to 5-bromovanillic acid (11). On ethylation with OH …
Number of citations: 5 pubs.rsc.org

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